molecular formula C4H11ClN2 B1386421 (Cyclopropylmethyl)hydrazine hydrochloride CAS No. 1181457-83-9

(Cyclopropylmethyl)hydrazine hydrochloride

Cat. No.: B1386421
CAS No.: 1181457-83-9
M. Wt: 122.6 g/mol
InChI Key: QWVKSHGNSRKWMX-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(Cyclopropylmethyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazone derivatives, which are known for their biological activities, including anticancer properties . The nature of these interactions often involves the formation of hydrazone bonds, which can influence the activity of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazone derivatives, including this compound, have been shown to induce programmed cell death pathways such as apoptosis and autophagy in cancer cells . This indicates its potential use in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action . These interactions can result in the modulation of various biochemical pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that hydrazone derivatives, including this compound, can have long-term effects on cellular function, particularly in in vitro and in vivo studies . These effects may include sustained changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that hydrazone derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its activity and interactions with other biomolecules.

Biological Activity

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclopropyl group attached to a methylhydrazine moiety, contributes to its diverse biological activities, including enzyme inhibition, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₄H₁₁ClN₂
  • Molecular Weight : 122.6 g/mol
  • Appearance : White crystalline solid

Target of Action

This compound primarily acts on various enzymes and proteins, influencing biochemical pathways crucial for cellular function.

Mode of Action

Hydrazine derivatives are known for their vasodilatory effects, which can lower blood pressure by relaxing blood vessels. This action may involve the modulation of nitric oxide pathways and other signaling mechanisms.

Biochemical Pathways

The compound serves as an important intermediate in synthetic organic chemistry and proteomics research. It interacts with hydrazone derivatives, which are noted for their biological activities, including anticancer properties.

Cellular Effects

This compound affects various cell types by altering signaling pathways and gene expression. Notably, it has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting potential applications in cancer therapy .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit therapeutic benefits.
  • High Doses : Potentially toxic or adverse effects observed in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Influenced by the compound's stability and degradation.
  • Distribution : Interacts with transporters that facilitate cellular uptake.
  • Metabolism : Engages with various metabolic pathways affecting its bioavailability and efficacy.

Case Studies and Research Findings

Research into this compound has revealed its potential in various therapeutic contexts:

  • Enzyme Inhibition Studies :
    • The compound has been documented for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic flux and changes in metabolite levels.
  • Anticancer Activity :
    • A study highlighted that derivatives similar to (cyclopropylmethyl)hydrazine showed promising anticancer activity, with a notable EC50 value indicating effective concentration levels .
  • Toxicological Assessments :
    • Toxicological studies have indicated that while the compound can be beneficial at lower concentrations, higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications.

Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionActs on various enzymes, potentially altering metabolic pathways.
Anticancer PropertiesInduces apoptosis and autophagy in cancer cells; shows promise as an anticancer agent.
Vasodilatory EffectsLowers blood pressure through relaxation of blood vessels; may involve nitric oxide pathways.
Dosage-Dependent EffectsTherapeutic effects at low doses; adverse effects at higher doses observed in animal studies.

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)hydrazine hydrochloride has significant implications in medicinal chemistry, primarily due to its potential as an anticancer agent. Research indicates that hydrazine derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting their utility in cancer therapy.

Mechanism of Action :

  • The compound interacts with various enzymes and proteins, influencing key biochemical pathways crucial for cellular function.
  • It may modulate nitric oxide pathways, contributing to its vasodilatory effects, which can lower blood pressure.

Biochemical Research

This compound serves as an important intermediate in synthetic organic chemistry and proteomics research. Its ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action, allowing it to inhibit or activate enzymes and alter gene expression.

Biochemical Pathways :

  • Interacts with hydrazone derivatives known for their biological activities.
  • Plays a role in the synthesis of bioactive compounds that could serve as therapeutic agents .

Synthetic Organic Chemistry

This compound is utilized in the synthesis of various organic compounds. It acts as a precursor for producing other hydrazine derivatives that find applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for the construction of complex molecular architectures necessary for drug development .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition led to altered cellular metabolism, indicating the compound's potential for use in metabolic disease research.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agent; induces apoptosisInduces programmed cell death in cancer cells
Biochemical ResearchIntermediate in synthesis; affects enzyme activityAlters gene expression and cellular metabolism
Synthetic Organic ChemistryPrecursor for bioactive compounds; facilitates complex synthesisUseful in drug development and agrochemicals

Properties

IUPAC Name

cyclopropylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKSHGNSRKWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-83-9
Record name Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (cyclopropylmethyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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